2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an iodophenoxyacetamido group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The iodophenoxyacetamido group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The benzothiophene core may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethoxybenzoic acid
- Propan-2-yl 2-[2-(4-iodophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[2-(4-iodophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both iodine and sulfur atoms. This combination can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H17IN2O3S |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[[2-(4-iodophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17IN2O3S/c18-10-5-7-11(8-6-10)23-9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)24-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21) |
InChI Key |
CLJXPQDDNOUZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)I)C(=O)N |
Origin of Product |
United States |
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